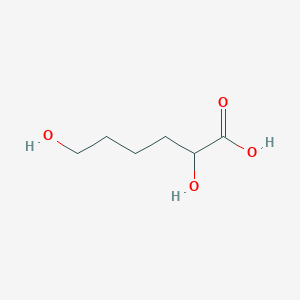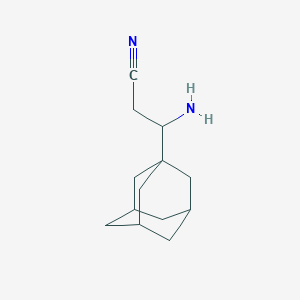
2,6-Dihydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxyhexanoic acid, also known as 2,6-dihydroxycaproic acid, is an organic compound with the molecular formula C6H12O4. It is a colorless to pale yellow solid with a distinctive odor. This compound is stable at room temperature but decomposes upon heating . It is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyhexanoic acid can be synthesized through various chemical methods. One common approach involves the oxidation of 2,6-hexanediol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of 2,6-hexanediol. This process is optimized for high yield and purity, utilizing catalysts such as platinum or palladium supported on carbon. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce hexanedioic acid (adipic acid) using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,6-hexanediol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: Halogenation can occur at the hydroxyl groups to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral medium, elevated temperatures.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Substitution: Halogenating agents (e.g., thionyl chloride), room temperature.
Major Products:
Oxidation: Hexanedioic acid (adipic acid).
Reduction: 2,6-Hexanediol.
Esterification: Esters of this compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dihydroxyhexanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions involving hydroxylated fatty acids.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-dihydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These metabolites may participate in signaling pathways or serve as substrates for further biochemical reactions .
Comparison with Similar Compounds
2,6-Dihydroxyhexanoic acid can be compared with other similar compounds, such as:
2-Ethylhexanoic acid: Both are carboxylic acids, but 2-ethylhexanoic acid is used primarily in the production of metal derivatives and as a plasticizer.
Hexanoic acid: A simpler fatty acid with a single carboxyl group, used in the production of esters and as a flavoring agent.
Adipic acid: A dicarboxylic acid used extensively in the production of nylon and other polymers.
The uniqueness of this compound lies in its dual hydroxyl groups, which confer distinct chemical reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,6-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c7-4-2-1-3-5(8)6(9)10/h5,7-8H,1-4H2,(H,9,10) |
InChI Key |
GPSQXVSPHYKFTO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)
![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)



![(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)
![(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13041973.png)



